4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-

Description

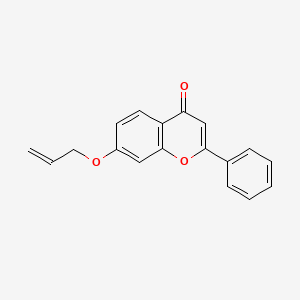

4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- is a flavonoid derivative characterized by a benzopyranone core with a phenyl group at position 2 and a propenyloxy (allyloxy) substituent at position 5. This compound belongs to the chromone family, known for diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Key structural features:

- Position 7: A propenyloxy group, introducing reactivity (e.g., allylic oxidation) and moderate polarity.

Structure

3D Structure

Properties

CAS No. |

65679-28-9 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

2-phenyl-7-prop-2-enoxychromen-4-one |

InChI |

InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 |

InChI Key |

ANMSUCJCBYNJBT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation

A widely cited method involves aldol condensation between o-hydroxyacetophenones and methyl ketones. For example, reacting 2-hydroxyacetophenone with benzaldehyde in the presence of a secondary amine catalyst (e.g., pyrrolidine) yields 2-phenyl-4H-chromen-4-one.

Key Conditions :

Acid-Catalyzed Cyclization

Alternative routes employ acid-mediated cyclization of preformed intermediates. For instance, 1,3,5-trimethoxybenzene reacts with 1-methyl-4-piperidone under acidic conditions (glacial acetic acid, HCl) to form tetrahydropyridine intermediates, which oxidize to the benzopyran core.

Key Conditions :

-

Acid: Glacial acetic acid with HCl gas

-

Temperature: 95–100°C

-

Oxidation: H₂O₂/NaOH at 50–60°C

Introduction of the 7-Allyloxy Group

Functionalization at the 7-position demands precise control to avoid side reactions. Allylation typically follows hydroxyl protection-deprotection sequences or direct nucleophilic substitution.

Hydroxyl Protection and Allylation

Step 1: Protection of 7-Hydroxy Group

The 7-hydroxy group in 7-hydroxy-2-phenyl-4H-chromen-4-one is protected using p-fluorobenzyl chloride under basic conditions (K₂CO₃, DMF).

Key Conditions :

Step 2: Allylation via Williamson Ether Synthesis

The protected intermediate undergoes alkylation with allyl bromide in acetone using K₂CO₃ as a base.

Key Conditions :

Step 3: Deprotection

The p-fluorobenzyl group is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH).

Key Conditions :

Direct Allylation via Mitsunobu Reaction

For unprotected 7-hydroxy derivatives, the Mitsunobu reaction enables direct allylation using allyl alcohol , DEAD (diethyl azodicarboxylate), and PPh₃.

Key Conditions :

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Stabilization of Allyl Groups

Incorporating MEHQ (4-methoxyphenol) at 0.1–0.5 wt% suppresses allyl group polymerization during high-temperature steps.

Temperature Control

-

Cyclization : Maintaining 50–60°C during oxidation prevents over-oxidation to quinone derivatives.

-

Allylation : Reflux at 56°C balances reaction rate and side-product formation.

Analytical Characterization

Table 1 : Spectral Data for 4H-1-Benzopyran-4-one, 2-Phenyl-7-(2-propenyloxy)-

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 110–112°C | DSC |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H, Ar-H), 6.05 (m, 1H, CH₂=CH-) | 400 MHz |

| IR (KBr) | 1665 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) | FTIR |

| HPLC Purity | ≥98% | C18 column |

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Protection-Allylation | 85 | 98 | High regioselectivity |

| Direct Mitsunobu | 65 | 95 | Fewer steps |

| Acid-Catalyzed Cyclization | 75 | 97 | Scalability |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction of the chromenone ring can yield dihydro derivatives.

Substitution: The phenyl and allyloxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromenones depending on the reagents used.

Scientific Research Applications

Chemistry

4H-1-Benzopyran-4-one serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with varied properties.

Biology

The compound is recognized for its biological activities:

- Antioxidant Activity : It exhibits significant antioxidant properties due to the presence of methoxy groups, which enhance its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it effectively inhibits lipid peroxidation, protecting cellular components from oxidative damage.

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For example, it has demonstrated cytotoxicity against MCF-7 breast cancer cells and reduced viability in HepG2 liver cancer cells through apoptotic pathways.

Medicine

The compound is under investigation for various therapeutic applications:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in macrophages and reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism includes disrupting bacterial cell membranes.

Case Study 1: Antioxidant Activity

A study demonstrated that 4H-1-Benzopyran derivatives significantly reduced oxidative stress markers in cellular models, showcasing their potential as therapeutic agents for oxidative stress-related diseases .

Case Study 2: Anticancer Research

In vitro assays revealed that the compound induced apoptosis in various cancer lines, with specific IC50 values indicating effective growth inhibition. These findings support further development as an anticancer agent .

Case Study 3: Anti-inflammatory Applications

Research indicated that the compound could serve as a basis for developing anti-inflammatory drugs due to its ability to inhibit cytokine production .

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzopyranone derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Synthetic Complexity :

- The target compound’s allyloxy group may require controlled reaction conditions to avoid polymerization, contrasting with simpler etherifications (e.g., methoxy in E16) .

Table 2: Physicochemical and Hazard Comparison

- Solubility : Propenyloxy groups (target) confer lower polarity compared to hydroxy-substituted analogues (e.g., Hispidulin), likely reducing aqueous solubility but enhancing lipid bilayer penetration .

- Safety : Compounds with allyloxy groups may pose higher reactivity-related hazards (e.g., sensitization) compared to methoxy or hydroxy derivatives .

Biological Activity

4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-, also known as a derivative of benzopyran, has garnered attention for its diverse biological activities. This compound is part of a larger class of benzopyran derivatives that have shown potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiestrogenic effects.

Chemical Structure and Properties

The compound has the following molecular formula:

- Formula: C₁₇H₁₄O₄

- Molecular Weight: 282.2907 g/mol

- IUPAC Name: 4H-1-benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-

The structural characteristics of this compound contribute to its biological activity. The presence of the benzopyran moiety is crucial for its interaction with biological targets.

Biological Activities

1. Anticancer Activity:

Research indicates that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from the benzopyran structure have shown IC₅₀ values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while demonstrating minimal cytotoxicity to normal cell lines like HEK-293 .

2. Anti-inflammatory Effects:

Benzopyran derivatives have been studied for their anti-inflammatory properties. In particular, some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

3. Antiestrogenic Activity:

Certain studies have highlighted the antiestrogenic activity of specific benzopyran derivatives, with one compound exhibiting a notable antiestrogenic effect of 65% compared to estradiol . This suggests potential applications in treating estrogen-related conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzopyran derivatives:

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Apoptosis Induction: Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases.

- Kinase Inhibition: Certain benzopyran derivatives have been screened for kinase inhibitory activity, which is crucial for their antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4H-1-Benzopyran-4-one derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions with controlled parameters. For example, allylation of hydroxyl groups (e.g., propenyloxy substitution) requires precise temperature (60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound . Optimization should include kinetic studies to determine ideal pH (6.5–7.5) and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .

Q. What safety protocols are essential when handling benzopyran-4-one derivatives in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact (GHS Category 2A irritation) .

- Ventilation : Use fume hoods for dust/aerosol control (TLV not established; prioritize ALARA principles) .

- Spill Management : Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 4°C, protected from light to avoid degradation .

Q. Which analytical techniques are most effective for characterizing benzopyran-4-one derivatives?

- Methodology :

- 1H NMR : Identify proton environments (e.g., allyloxy protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- LCMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% by area normalization) .

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, ether C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-phenyl vs. 7-propenyloxy) influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and charge distribution. Propenyloxy groups at C7 increase electron density at the benzopyrone core, enhancing electrophilic substitution reactivity .

- Experimental Validation : Compare reaction rates in halogenation (e.g., Br₂ in DCM) between substituted and unsubstituted derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for benzopyran-4-one derivatives?

- Methodology :

- Meta-Analysis : Systematically review studies (e.g., PRISMA guidelines) to identify variables like purity (LCMS vs. HPLC validation) , solvent effects (DMSO vs. ethanol), or cell line variability .

- Dose-Response Studies : Replicate assays (e.g., MTT for cytotoxicity) across multiple concentrations (1–100 µM) to confirm EC₅₀ trends .

Q. What strategies mitigate instability issues during long-term storage of benzopyran-4-one derivatives?

- Methodology :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of propenyloxy to hydroxyl groups) .

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) or store in argon-flushed vials to prevent oxidation .

Q. How can reaction mechanisms for propenyloxy-group modifications be elucidated?

- Methodology :

- Isotopic Labeling : Use ¹⁸O-labeled reagents in allylation reactions to track oxygen incorporation via GC-MS .

- Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange in acidic vs. basic conditions to infer transition-state structures .

Data Gaps and Methodological Challenges

Q. Why are physicochemical properties (e.g., logP, solubility) often unreported for benzopyran-4-one derivatives, and how can researchers address this?

- Challenge : Limited experimental data due to compound instability or low commercial availability .

- Solutions :

- In Silico Prediction : Use tools like ALOGPS or ChemAxon to estimate logP and aqueous solubility .

- Experimental Determination : Perform shake-flask assays (HPLC-UV quantification) in buffered solutions (pH 7.4) .

Q. What are the best practices for validating synthetic yields when scaling up benzopyran-4-one derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.